2-cyano-N-(5-ethynylpyridin-3-yl)acetamide
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Overview
Description
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide typically involves the reaction of 5-ethynylpyridin-3-amine with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with 5-ethynylpyridin-3-amine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups can undergo nucleophilic substitution reactions with different nucleophiles.
Cyclization Reactions: The compound can form various heterocyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO)
Catalysts: Triethylamine, piperidine
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The cyano and carbonyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the ethynyl group can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-cyano-N-(pyridin-3-yl)methylacetamide
Uniqueness
2-cyano-N-(5-ethynylpyridin-3-yl)acetamide is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other cyanoacetamide derivatives. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in the development of novel pharmaceuticals .
Properties
CAS No. |
2731008-72-1 |
---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.2 |
Purity |
91 |
Origin of Product |
United States |
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